molecular formula C7H5ClN2O B13645953 5-Chloro-6-methoxypicolinonitrile

5-Chloro-6-methoxypicolinonitrile

Cat. No.: B13645953
M. Wt: 168.58 g/mol
InChI Key: UKYCFKUHTQPGIX-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxypicolinonitrile is an organic compound with the molecular formula C7H5ClN2O It is a derivative of picolinonitrile, characterized by the presence of a chlorine atom at the 5-position and a methoxy group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methoxypicolinonitrile typically involves the chlorination and methoxylation of picolinonitrile derivatives. One common method includes the reaction of 5-chloropicolinonitrile with methanol in the presence of a base, such as sodium methoxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the methoxy group replaces a hydrogen atom on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methoxypicolinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide, amines, or thiols in solvents like methanol or ethanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Amino or thiol derivatives of picolinonitrile.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

    Coupling Reactions: Biaryl or heteroaryl derivatives.

Scientific Research Applications

5-Chloro-6-methoxypicolinonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxypicolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxypicolinonitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    6-Chloropicolinonitrile: Lacks the methoxy group, affecting its solubility and reactivity.

    5-Chloro-2-methoxypyridine: Similar structure but different positioning of functional groups, leading to distinct chemical properties.

Uniqueness

5-Chloro-6-methoxypicolinonitrile is unique due to the combined presence of both chlorine and methoxy groups on the pyridine ring. This combination imparts specific reactivity and solubility characteristics, making it valuable for targeted synthetic applications and research studies.

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

5-chloro-6-methoxypyridine-2-carbonitrile

InChI

InChI=1S/C7H5ClN2O/c1-11-7-6(8)3-2-5(4-9)10-7/h2-3H,1H3

InChI Key

UKYCFKUHTQPGIX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C#N)Cl

Origin of Product

United States

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